molecular formula C26H22ClN3O4 B2503875 N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 933232-26-9

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2503875
CAS No.: 933232-26-9
M. Wt: 475.93
InChI Key: DTRJUJYSAQGETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The structure includes a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and a 2-chlorophenylmethyl acetamide side chain. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. The compound is hypothesized to act as a kinase inhibitor or antimicrobial agent, based on structural analogs .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-16-7-12-20-25(33)21(24(32)17-8-10-19(34-2)11-9-17)14-30(26(20)29-16)15-23(31)28-13-18-5-3-4-6-22(18)27/h3-12,14H,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRJUJYSAQGETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxybenzoyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the chlorophenylmethyl group: This can be done through a nucleophilic substitution reaction.

    Final acylation: The acetamide group is introduced in the last step, often through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and methoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Biological Activity Reference
Target Compound 1,8-Naphthyridine 3-(4-Methoxybenzoyl), 7-methyl, 2-(2-ClPh)CH2 ~456.87* IR: C=O (1680 cm⁻¹), Cl (750 cm⁻¹)† Hypothesized kinase inhibition
5a2 (1,8-Naphthyridine analog) 1,8-Naphthyridine 4-Chlorobenzyl, 2-ClPh 424.28 IR: 1686 cm⁻¹ (C=O), 737 cm⁻¹ (C-Cl) Anticancer (in vitro)
6m (Triazole-acetamide) 1,2,3-Triazole Naphthalen-1-yloxy, 4-ClPh 393.11 HRMS: [M+H]+ 393.1112; IR: 1678 cm⁻¹ (C=O) Antimicrobial
5.6 (Dihydropyrimidin-thioacetamide) Dihydropyrimidin-2-thione 2,3-diClPh, SCH2CO 344.21 1H NMR: δ 12.50 (NH), 4.12 (SCH2) Antibacterial
C18H13ClFNO (Naphthalene-acetamide) Naphthalene 3-Cl-4-FPh, CH2CO 313.76 Dihedral angle: 60.5° (ring planes) Structural ligand analog

*Calculated based on formula. †Inferred from analogous compounds.

Structural and Electronic Differences

This difference impacts binding to biological targets like kinases . The naphthalene core in C18H13ClFNO lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to naphthyridines .

The thioacetamide group in 5.6 introduces sulfur, which may increase lipophilicity and metal-binding affinity compared to oxygen-based acetamides .

Stereoelectronic Properties: The dihedral angle between aromatic rings in C18H13ClFNO (60.5°) suggests moderate conjugation, whereas the rigid 1,8-naphthyridine core enforces planar geometry, favoring intercalation with DNA or enzymes .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide (referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a complex structure that includes a naphthyridine core and various functional groups that contribute to its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C26H22ClN3O4
  • IUPAC Name : this compound
  • Molecular Weight : 469.92 g/mol
  • SMILES Notation : Cc1ccc(C(C(C(c(cc2)ccc2OC)=O)=CN2CC(NCc(cccc3)c3Cl)=O)=O)c2n1

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings from in vitro studies:

Cell Line IC50 (µM) Mechanism of Action
Cervical Cancer (SISO)2.87Induces apoptosis
Bladder Cancer (RT-112)3.06Inhibits cell proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values are comparable to those of established chemotherapeutic agents like cisplatin, suggesting that Compound A may serve as a viable candidate for further development in cancer therapy .

The mechanism by which Compound A exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound results in increased markers of early and late apoptosis, indicating that it triggers programmed cell death pathways in affected cells .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of compounds similar to Compound A indicates that specific substituents on the naphthyridine core significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances cytotoxic potency, while modifications to the methoxybenzoyl group can alter selectivity towards different cancer cell lines .

Case Study 1: In Vitro Testing

A comprehensive study evaluated several derivatives of naphthyridine compounds, including Compound A. The research focused on their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of effectiveness, with Compound A showing promising results against both cervical and bladder cancer cells.

Case Study 2: Apoptosis Induction

Further investigations into the apoptotic effects of Compound A revealed that higher concentrations correlated with increased rates of apoptosis in SISO cells. Flow cytometry analysis demonstrated that treatment with IC50 concentrations led to approximately 10% early apoptotic cells, which increased significantly at higher doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.